molecular formula C22H20N2O2 B5119830 3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide

3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide

Cat. No. B5119830
M. Wt: 344.4 g/mol
InChI Key: UCGVVVXKCXOJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as 4-Methyl-N-(4-Methylbenzoyl)-N-(4-(4-Methylphenyl)Phenyl)Benzamide or MMMPB. This compound has been studied for its potential use in scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and may act as an antioxidant.
Biochemical and Physiological Effects:
3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and may act as an antioxidant. Additionally, it has been shown to have an effect on glucose metabolism and may be useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its high purity and high yield synthesis method. It is also a relatively stable compound, which makes it easier to handle and store. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in the treatment of obesity and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

The synthesis of 3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide involves a multistep process. The first step involves the reaction of 4-methylbenzoyl chloride and 4-aminobenzophenone in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, 3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been studied for its potential use in scientific research applications. It has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of obesity and diabetes.

properties

IUPAC Name

3-methyl-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-6-8-17(9-7-15)21(25)23-19-10-12-20(13-11-19)24-22(26)18-5-3-4-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGVVVXKCXOJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide

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